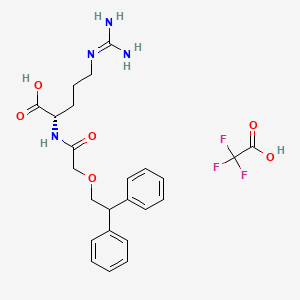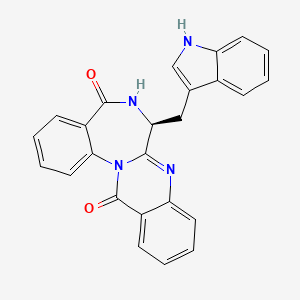
Asperlicin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asperlicin C is a natural product that is derived from the fungus Aspergillus alliaceus. It has been found to possess a range of biological activities, including antibacterial, antifungal, and anticancer properties. Asperlicin C has therefore attracted significant attention from the scientific community, with researchers seeking to understand its mechanism of action and potential applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Asperlicin C is a nonpeptidal CCK antagonist, and its synthesis has been a subject of interest in recent research. A notable advancement is the highly enantioselective and protecting-group free total synthesis of asperlicin C, achieved through a low-valent titanium-mediated reductive cyclization method. This process allowed for over 99% enantioselectivity and provided a more efficient synthesis route (Huang et al., 2015). Additionally, another study focused on the facile synthesis of quinazolino[1,4]benzodiazepine alkaloids, including asperlicin C, through a novel reductive N-heterocyclization of N-(2-nitrobenzoyl)amides (Al-Said et al., 2010).
Biological Applications
In the realm of biological applications, asperlicin C has been recognized for its potential in pharmaceutical development. A study highlighted the pharmacological significance of asperlicin analogues, including asperlicin C, as non-peptidal cholecystokinin-antagonists, exploring their structure-activity relationship and potential therapeutic applications (Lattmann et al., 2001). Another investigation into C-terminal anthranoyl-anthranilic acid derivatives, derived from asperlicin, further emphasized its role in developing selective CCK-A receptor ligands (Varnavas et al., 2000).
Biosynthesis Pathways
The biosynthesis of asperlicin C has also been a topic of interest. A study identified the gene cluster responsible for directing the biosynthesis of asperlicin family metabolites, providing insights into the efficient biosynthesis of complex heptacyclic asperlicin E (Haynes et al., 2012). This indicates a broader scope of research in understanding the natural production of asperlicin C and related compounds.
Propiedades
Número CAS |
93413-06-0 |
|---|---|
Nombre del producto |
Asperlicin C |
Fórmula molecular |
C25H18N4O2 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
(7S)-7-(1H-indol-3-ylmethyl)-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
InChI |
InChI=1S/C25H18N4O2/c30-24-18-9-3-6-12-22(18)29-23(27-20-11-5-2-8-17(20)25(29)31)21(28-24)13-15-14-26-19-10-4-1-7-16(15)19/h1-12,14,21,26H,13H2,(H,28,30)/t21-/m0/s1 |
Clave InChI |
BUTFEAMXSRJHIM-NRFANRHFSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@H]3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3 |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3 |
Sinónimos |
(7S)-7-(1H-Indol-3-ylmethyl)-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



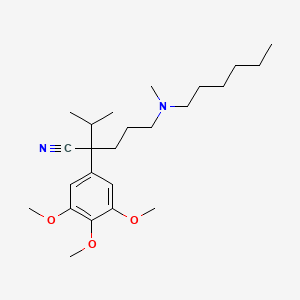
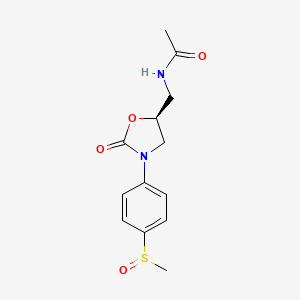
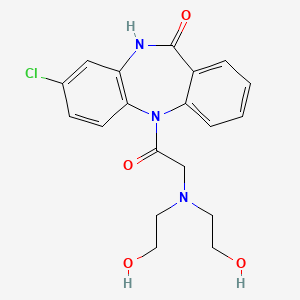
![8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one](/img/structure/B1663302.png)
![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide](/img/structure/B1663305.png)
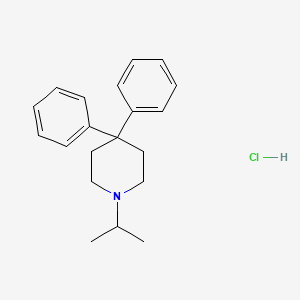
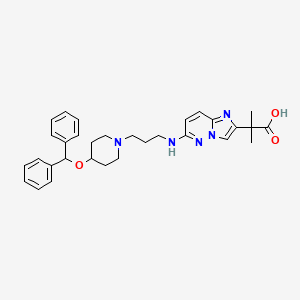
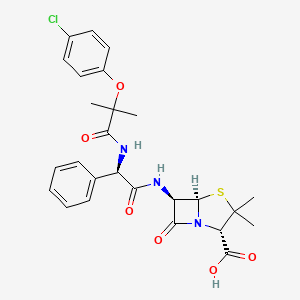
![1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6,7-dihydro-5H-indol-4-one](/img/structure/B1663312.png)

![3-nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B1663314.png)
![1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole](/img/structure/B1663315.png)
